molecular formula C17H12ClN5OS2 B2394055 N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-51-2

N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2394055
CAS No.: 868966-51-2
M. Wt: 401.89
InChI Key: MLVVGMWPUIAJAD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 3-chlorophenyl group attached to the acetamide nitrogen.
  • A thiophen-2-yl substituent at position 3 of the triazolo-pyridazine ring.
  • A sulfanyl (S–) bridge at position 6, linking the triazolo-pyridazine to the acetamide’s methylene group.

This compound’s design integrates sulfur-containing heterocycles (thiophene and sulfanyl) and halogenated aromatic groups, which are common in medicinal chemistry for modulating target binding and pharmacokinetics .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVGMWPUIAJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C17H17ClN6OS
  • Molecular Weight : 388.9 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group, a thiophene ring, and a triazolo-pyridazine moiety linked via a sulfanyl group. This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways. The exact mechanism is still under investigation but appears to involve modulation of enzymatic activity leading to altered cellular responses.

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds has shown that modifications to the thiophene and triazolo-pyridazine moieties can significantly impact biological activity. For instance:

CompoundIC50 (µM)Target
Compound A1.06 ± 0.16A549 Cell Line
Compound B1.23 ± 0.18MCF-7 Cell Line
Compound C2.73 ± 0.33HeLa Cell Line

These findings indicate that the presence of specific functional groups can enhance potency against cancer cell lines while maintaining low cytotoxicity to normal cells .

Anti-Cancer Activity

Recent studies have evaluated the efficacy of this compound against various cancer cell lines:

  • A549 (Lung Cancer) :
    • IC50: 1.06 µM
    • Induces apoptosis and cell cycle arrest in the G0/G1 phase.
  • MCF-7 (Breast Cancer) :
    • IC50: 1.23 µM
    • Exhibits significant cytotoxicity with minimal effects on normal cells.
  • HeLa (Cervical Cancer) :
    • IC50: 2.73 µM
    • Similar apoptotic effects observed.

These results suggest that this compound has promising anti-cancer properties and warrants further investigation for potential therapeutic applications .

Anti-Tubercular Activity

In addition to its anti-cancer properties, there is emerging evidence regarding its anti-tubercular activity. Novel derivatives related to this compound have shown significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for various analogs . This highlights the versatility of the compound in targeting different pathogens.

Case Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of several derivatives similar to this compound, researchers found that compounds with similar structural motifs exhibited potent activity against cancer cell lines while demonstrating low toxicity to human embryonic kidney cells (HEK293) .

Case Study 2: Docking Studies

Docking studies have been conducted to explore the binding affinities of this compound with various enzyme targets. These studies indicate favorable interactions that could lead to the development of more potent derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide have shown efficacy against various bacterial strains. A study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vivo studies suggest that derivatives with similar structures can significantly reduce inflammatory markers. This positions this compound as a candidate for managing inflammatory diseases .

Cytotoxicity and Anticancer Activity

Cytotoxicity assays have indicated that certain derivatives of thiadiazole and triazole can induce apoptosis in cancer cell lines. The presence of the chlorophenyl group may enhance the cytotoxic effects against tumor cells. Studies on structurally similar compounds have shown promising results against various cancer cell lines, including breast cancer .

Case Study 1: Antimicrobial Efficacy

A recent study published in Heterocycles focused on synthesizing several thiadiazole derivatives and testing their antimicrobial efficacy. The results indicated potent antibacterial activity with MIC values comparable to those of established antibiotics .

Case Study 2: Anti-inflammatory Activity

A comprehensive evaluation of thiazole and thiadiazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds, supporting their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide and related compounds:

Compound Name & CAS No. Core Structure Key Substituents Biological Activity/Applications Reference
This compound (CAS not provided) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Chlorophenyl (acetamide)
- 3-Thiophen-2-yl (triazolo-pyridazine)
- 6-Sulfanyl bridge
Hypothesized: Antitumor, RNA/protein interaction modulation (structural analogy)
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide (891115-66-5) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Pyridin-3-yl (triazolo-pyridazine)
- 3-Phenyl (acetamide)
Not explicitly stated; likely antitumor/RNA-targeted
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632; 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyl (triazolo-pyridazine)
- N-Methyl (acetamide)
Lin28/let-7 interaction inhibitor; reduces cancer stem cell proliferation
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (442648-07-9) 4H-1,2,4-Triazole - 5-Furan-2-yl
- 4-Propenyl
- 3-Fluorophenyl (acetamide)
Antitumor (structural analogy)
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5) 4H-1,2,4-Triazole - 5-Pyrazin-2-yl
- 4-Ethyl
- 4-Ethoxyphenyl (acetamide)
Not explicitly stated; likely kinase or RNA-targeted

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • The [1,2,4]triazolo[4,3-b]pyridazine core (present in the target compound and C1632) is associated with RNA-binding protein inhibition (e.g., Lin28) . In contrast, 4H-1,2,4-triazole derivatives (e.g., CAS 442648-07-9) may target kinases or other enzymes due to altered electronic properties .

Substituent Effects: Thiophene vs.

Biological Activity: C1632’s inhibition of Lin28/let-7 interaction suggests that the target compound, with its larger thiophene substituent, might exhibit enhanced or altered binding to RNA-protein complexes .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for C1632 and CAS 891115-66-5, involving Suzuki couplings for thiophene/pyridine introduction and thioether formation via nucleophilic substitution .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization of hydrazine derivatives with substituted pyridazines. For example, hydrazine intermediates react with 3-(thiophen-2-yl)pyridazine-6-thiol under reflux in ethanol or THF, followed by oxidation with iodine or H₂O₂ to form the triazole ring . Reaction optimization (e.g., temperature control at 80–100°C, solvent polarity adjustments) is critical to minimize byproducts like regioisomers.

Q. How can researchers validate the molecular structure after synthesis?

Use a combination of NMR spectroscopy (¹H/¹³C, DEPT-135 for sulfur/amide group confirmation), high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (if single crystals are obtained) to resolve ambiguities in regiochemistry. For example, crystal structure data (e.g., monoclinic P21/c space group, unit cell parameters) can confirm bond angles and substituent positions .

Q. What are standard protocols for assessing purity and stability?

  • HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>95% is typical for pharmacological studies).
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • Accelerated stability studies under varying pH (1–10), humidity (40–80% RH), and light exposure to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Contradictions may arise from differences in metabolic stability or solubility. Conduct:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve in vivo exposure.
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl), chlorophenyl (para vs. meta substitution), or sulfanyl groups.
  • Biological assays : Test against target enzymes (e.g., kinase inhibition assays using ADP-Glo™) or cellular models (e.g., tumorsphere assays for cancer stem cell activity ).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets .

Q. How can researchers address low yield in the final coupling step of the acetamide moiety?

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Activation of the carboxylic acid : Use EDCl/HOBt or DCC as coupling reagents.
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C.
  • Orthogonal protection : Protect the sulfanyl group with a trityl moiety during coupling, followed by deprotection with TFA .

Q. What analytical methods resolve discrepancies in reported solubility values?

Discrepancies may arise from polymorphic forms or aggregation. Use:

  • Dynamic light scattering (DLS) to detect aggregates in aqueous solutions.
  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
  • Solubility parameter calculations (Hansen solubility parameters) to select optimal solvents .

Methodological Guidance

Designing a stability-indicating HPLC method for this compound:

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 minutes.
  • Detection : UV at 254 nm (for aromatic rings) and 220 nm (amide bond).
  • Forced degradation : Expose to 0.1N HCl (2 hours), 0.1N NaOH (2 hours), and UV light (48 hours) to validate method robustness .

Interpreting conflicting enzymatic inhibition data across studies:

  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentrations (1 mM vs. 10 µM), and enzyme sources (recombinant vs. cell lysates).
  • Data normalization : Use Z’-factor validation to confirm assay reliability.
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics .

Strategies for improving metabolic stability:

  • Deuterium incorporation : Replace labile hydrogens (e.g., acetamide α-H) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the sulfanyl group as a disulfide or ester to enhance oral bioavailability.
  • Caco-2 permeability assays : Measure Papp values to optimize logP (aim for 2–4) .

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